2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c21-15(12-7-3-4-8-14(12)20(23)24)17-9-13-10-5-1-2-6-11(10)16(22)19-18-13/h1-8H,9H2,(H,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLSOOABCCZCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-5-formylbenzoic acid and a suitable phthalazinone derivative.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled addition of reagents.
Reagents: Triethylamine is added dropwise to the reaction mixture, followed by the addition of hydrazine hydrate.
Reaction Time: The mixture is allowed to react at room temperature for several hours before being heated to 70°C for further reaction.
Product Isolation: The product is isolated by adjusting the pH to acidic conditions using hydrochloric acid, followed by filtration and washing with water and ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Condensation: The phthalazinone ring can undergo condensation reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.
Condensation: Acidic or basic catalysts are employed depending on the specific reaction.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted benzamides.
Condensation: Creation of complex aromatic systems with potential biological activity.
Scientific Research Applications
2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP).
Biology: Investigated for its potential anticancer properties due to its ability to inhibit PARP, an enzyme involved in DNA repair.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents.
Industry: Utilized in the design of isocorydine derivatives with anticancer effects
Mechanism of Action
The mechanism of action of 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide primarily involves the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a phthalazinone-benzamide scaffold with several derivatives reported in the literature. Below is a systematic comparison based on substituent variations, molecular properties, and spectral data from the provided evidence:
Substituent-Driven Property Variations
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to fluorine-substituted analogs (e.g., A444758). This could influence binding affinity in biological targets or stability under acidic conditions .
- Fluorine in analogs like B2 and A444758 offers moderate electron-withdrawal and improved metabolic stability, as seen in pharmacokinetic studies of similar compounds .
Molecular Weight and Solubility :
- The target compound (MW ≈ 323.09) is lighter than cyclopropane-carboxamido derivatives (e.g., MW 452.49 in ), suggesting better membrane permeability.
- Hydrazide derivatives (e.g., B2, B3) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity, as evidenced by NMR shifts in the NH region (δ 9.2–10.1) .
Spectral Data Trends: ¹H-NMR: Phthalazinone protons in all analogs resonate at δ 7.8–8.2 (aromatic region). Substituents like nitro groups may deshield adjacent protons, causing downfield shifts . HRMS: All compounds show [M+H⁺] peaks within ±0.01 Da of calculated values, confirming structural integrity .
Biological Activity
2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.31 g/mol. The structure features a nitro group and a phthalazinone derivative, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of Phthalazinone : Starting from phthalic anhydride and hydrazine.
- Nitration : Introducing the nitro group via electrophilic substitution.
- Coupling Reaction : Combining the phthalazinone with benzamide derivatives under basic conditions.
These synthetic routes are crucial for obtaining high yields and purity necessary for biological testing.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- HT-29 (colon cancer) : IC50 values indicate potent cytotoxic effects.
- COLO-205 (colorectal cancer) : Similar results were observed, suggesting a promising therapeutic potential.
The mechanism involves the inhibition of key signaling pathways associated with cell growth and survival, particularly those involving tyrosine kinase receptors like VEGFR2, which is crucial for tumor angiogenesis.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. Comparative studies show that it has a higher efficacy against Gram-positive bacteria than Gram-negative strains.
The biological activity of this compound can be attributed to its ability to:
- Inhibit Enzymatic Activity : It may act as an enzyme inhibitor in various metabolic pathways.
- Interfere with Receptor-Ligand Interactions : Binding to specific receptors can modulate their activity, leading to altered cellular responses.
Case Studies
Several studies have documented the effects of this compound:
- Study on Cancer Cell Lines : A study evaluated its effect on HT-29 and COLO-205 cells, demonstrating significant cytotoxicity with an IC50 value lower than many conventional chemotherapeutics.
- Antimicrobial Efficacy : Another study tested its effectiveness against MRSA and E. coli, revealing promising results that warrant further exploration into its use as an antibiotic agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.31 g/mol |
| Anticancer IC50 (HT-29) | <5 µM |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Q & A
Q. What are the standard synthetic routes for preparing 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide?
The compound is typically synthesized via multi-step reactions involving condensation of phthalazinone derivatives with nitro-substituted benzamide precursors. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC·HCl) to link the phthalazinone and benzamide moieties in a solvent mixture like acetonitrile:water (3:1) under stirring for 72 hours .
- Purification : Column chromatography (silica gel) or crystallization from methanol:water (4:1) to isolate the product, achieving yields up to 75% .
- Characterization : Confirmation via -NMR, -NMR, and IR spectroscopy to validate structural integrity .
Q. Which analytical techniques are essential for structural confirmation?
- Spectroscopy : -NMR (for proton environments) and -NMR (for carbon backbone) are critical. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) refines crystal structures using diffraction data .
Q. What preliminary biological assays are recommended for this compound?
Initial screens often include:
- Enzyme inhibition assays : Test against kinases or proteases due to the phthalazinone core’s affinity for ATP-binding pockets .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria or fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Solvent optimization : Replace acetonitrile with DMF to enhance solubility of intermediates .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to accelerate amide formation .
- Temperature control : Conduct reactions under reflux (e.g., 80°C) to reduce side products .
- Real-time monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Target specificity profiling : Employ kinome-wide screening or proteomic pull-down assays to identify off-target interactions .
- Metabolic stability checks : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PAR2 (Protease-Activated Receptor 2), a target for phthalazinone derivatives .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and conformational changes .
- QSAR modeling : Corrogate substituent effects (e.g., nitro group position) with activity data to guide structural modifications .
Q. What strategies improve pharmacokinetic profiles for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance oral bioavailability .
- Plasma stability assays : Incubate compounds in rat plasma (37°C, 24h) and quantify degradation via LC-MS .
- LogP optimization : Use HPLC-derived logP values to balance hydrophobicity for blood-brain barrier penetration .
Q. How can structural analogs expand the compound’s therapeutic potential?
- Core modifications : Replace the nitro group with fluorine (electron-withdrawing) or methoxy (electron-donating) to alter electronic properties .
- Heterocycle substitution : Introduce pyridine or thiadiazole rings to enhance target selectivity .
- Bioisosteric replacement : Swap the benzamide with sulfonamide to improve metabolic stability .
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Disorder modeling : Use SHELXL’s PART instruction to resolve disordered solvent or substituents .
- Twinned data : Apply TwinRotMat in WinGX to deconvolute overlapping reflections .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous scattering for phthalazinone’s light atoms .
Q. How is compound stability assessed under varying storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks .
- HPLC monitoring : Quantify degradation products using C18 columns and acetonitrile/water gradients .
- Excipient compatibility : Test with lactose, PVP, and magnesium stearate to identify stable formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
